BIS(1,1,2,2-tetrahydroperfluorooctyl) ether

Übersicht

Beschreibung

BIS(1,1,2,2-tetrahydroperfluorooctyl) ether: is a chemical compound with the molecular formula C16H8F26O. It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to withstand extreme conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of BIS(1,1,2,2-tetrahydroperfluorooctyl) ether typically involves the reaction of perfluorooctyl iodide with an appropriate etherifying agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ether bond .

Industrial Production Methods: : On an industrial scale, the production of this compound involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: : BIS(1,1,2,2-tetrahydroperfluorooctyl) ether primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups .

Common Reagents and Conditions: : Common reagents used in these reactions include strong nucleophiles such as sodium hydroxide or potassium tert-butoxide. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products: : The major products formed from these reactions depend on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

BIS(1,1,2,2-tetrahydroperfluorooctyl) ether is utilized in several areas of chemical research due to its inert nature and ability to withstand extreme conditions.

Key Applications:

- Solvent for Reactive Species : The compound serves as a solvent in reactions involving highly reactive species, facilitating various synthetic processes without participating in unwanted side reactions.

- Polymer Chemistry : It is employed in polymerization reactions where its unique properties can enhance the stability and performance of the resulting materials .

Biological Research Applications

In biological research, this compound has been explored for its interactions with biological membranes and potential applications in drug delivery systems.

Key Applications:

- Cell Membrane Studies : The compound mimics the hydrophobic environment of cell membranes, making it useful for studying lipid bilayers and membrane dynamics.

- Drug Delivery Systems : Its biocompatibility and stability make it a candidate for use in drug delivery systems, enhancing the solubility and stability of active pharmaceutical ingredients .

Industrial Applications

This compound finds numerous applications in industrial settings due to its thermal stability and resistance to degradation.

Key Applications:

- Heat Transfer Fluids : The compound is used as a heat transfer fluid in high-temperature processes where conventional fluids may fail.

- Lubricants : It serves as a lubricant in extreme environments, providing superior performance compared to traditional lubricants .

Environmental and Toxicological Considerations

While this compound has beneficial applications, it also raises concerns regarding environmental persistence and potential toxicity.

Key Points:

- Environmental Persistence : As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound is resistant to degradation in the environment, leading to bioaccumulation concerns .

- Toxicological Effects : Studies indicate potential adverse health effects associated with PFAS compounds, necessitating careful consideration in applications involving human exposure or environmental release .

Case Studies

Several case studies illustrate the practical applications of this compound across different fields:

-

Case Study 1: Drug Delivery Systems

Research demonstrated that incorporating this compound into lipid-based formulations improved drug solubility and stability during storage and administration . -

Case Study 2: Environmental Monitoring

Studies have utilized this compound as a reference standard for detecting PFAS contamination in environmental samples due to its distinct chemical signature .

Wirkmechanismus

The mechanism by which BIS(1,1,2,2-tetrahydroperfluorooctyl) ether exerts its effects is primarily through its interaction with hydrophobic surfaces. The compound’s fluorinated chains interact with hydrophobic regions, stabilizing structures and preventing degradation. This interaction is crucial in applications such as drug delivery, where the compound helps in stabilizing the active pharmaceutical ingredient .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : Similar compounds include 1,2-bis(1,1,2,2-tetrafluoroethoxy)ethane and other perfluorinated ethers .

Uniqueness: : BIS(1,1,2,2-tetrahydroperfluorooctyl) ether is unique due to its longer fluorinated chains, which provide enhanced thermal stability and resistance to chemical reactions compared to shorter-chain perfluorinated ethers .

Biologische Aktivität

BIS(1,1,2,2-tetrahydroperfluorooctyl) ether, also known as a perfluoroalkyl ether compound, is a member of the class of per- and polyfluoroalkyl substances (PFAS). These compounds have garnered significant attention due to their unique chemical properties and widespread environmental presence. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential toxicological effects, and relevant case studies.

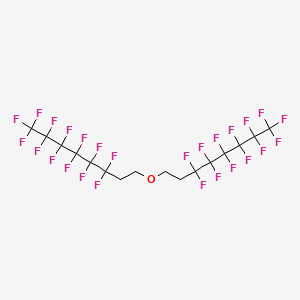

- Molecular Formula : C16H8F26O

- CAS Number : 68156-07-0

- Structure : The compound features a long carbon chain fully substituted with fluorine atoms, contributing to its hydrophobic and lipophobic characteristics.

Biological Activity Overview

This compound exhibits various biological activities that can influence human health and environmental safety. The following sections detail its interactions within biological systems.

1. Toxicological Effects

Research indicates that PFAS compounds can accumulate in biological tissues and may lead to adverse health effects. The toxicity of this compound has been assessed through various studies:

2. Environmental Persistence

This compound is characterized by its resistance to degradation in the environment. This persistence raises concerns regarding bioaccumulation in aquatic organisms and potential biomagnification in food webs.

Case Study 1: Human Exposure Assessment

A study conducted by the Environmental Protection Agency (EPA) evaluated the levels of PFAS in human blood samples across various demographics. Results indicated that individuals with higher exposure to PFAS through drinking water had elevated levels of this compound in their bloodstream. This study emphasized the need for monitoring and regulating PFAS levels in drinking water sources.

Case Study 2: Wildlife Impact Study

Research on wildlife exposure to PFAS in contaminated habitats revealed significant bioaccumulation of this compound in fish species. The study highlighted alterations in reproductive behaviors and decreased fertility rates among affected populations. These findings underscore the ecological risks associated with PFAS contamination.

Data Table: Summary of Biological Effects

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctoxy)octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F26O/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-43-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDVXEYWUKBXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229135 | |

| Record name | 1,1′-Oxybis[2-(perfluorohexyl)ethane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78522-74-4 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78522-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIS(1,1,2,2-tetrahydroperfluorooctyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078522744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-Oxybis[2-(perfluorohexyl)ethane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(1,1,2,2-TETRAHYDROPERFLUOROOCTYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9H32NG35P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.